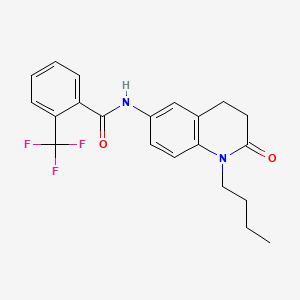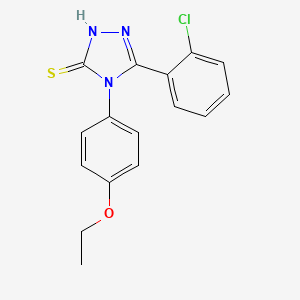
5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. This compound is a member of the triazole family of compounds that have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been the subject of several scientific studies. It has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has also been shown to inhibit the activity of various cancer-related proteins, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, it has been shown to exhibit anti-microbial and anti-fungal activities, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its broad range of biological activities. This makes it a potentially useful compound for the development of new drugs and therapies. In addition, its relatively simple synthesis method and low cost make it an attractive target for further research. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of new drugs and therapies based on this compound. For example, it may be possible to modify its structure to enhance its potency and selectivity for specific targets. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
In conclusion, 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a promising compound with a wide range of potential applications. Its synthesis method is relatively simple and low cost, and it exhibits potent anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or toxicity issues.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been described in several scientific publications. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of anhydrous zinc chloride to form the corresponding chalcone. The chalcone is then reacted with thiosemicarbazide in the presence of glacial acetic acid to form the desired 1,2,4-triazole-3-thiol compound.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. One of the most promising areas of research has been in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. In addition, it has also been shown to exhibit antioxidant and neuroprotective properties.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-12-9-7-11(8-10-12)20-15(18-19-16(20)22)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORESAERISASWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

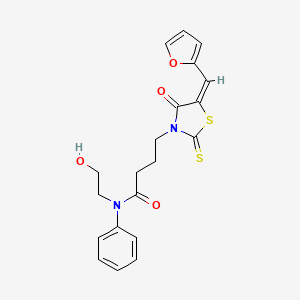
![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

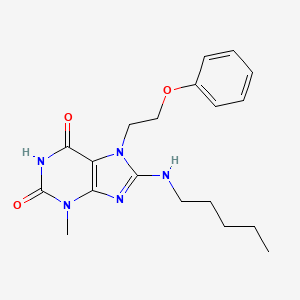
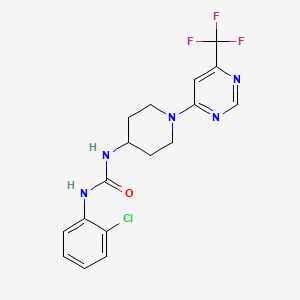
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)
![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)
![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)
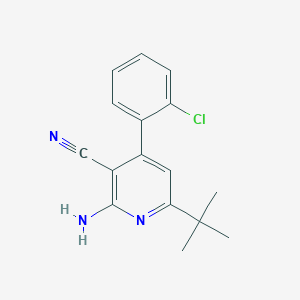
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)
